molecular formula C19H12F3N3O3 B2376580 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 849678-29-1

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2376580
CAS No.: 849678-29-1
M. Wt: 387.318
InChI Key: OZYOYRDFAZTHMQ-UHFFFAOYSA-N
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Description

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 849678-29-1) is a heterocyclic compound featuring a fused benzofuran-pyrimidinone core linked to a 2-(trifluoromethyl)phenyl group via an acetamide bridge. Its molecular formula is C19H12F3N3O3 (MW: 387.318 g/mol). Key characteristics include:

  • Structural Features: The benzofuro[3,2-d]pyrimidine core provides a planar aromatic system, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
  • Biological Activity: Potential kinase inhibition and anticancer properties due to interactions with ATP-binding pockets in enzymes .

Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYOYRDFAZTHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from simpler precursors. One common route includes the cyclization of a substituted benzofuran precursor with appropriate reagents to form the benzofuro[3,2-d]pyrimidine core, followed by acylation to introduce the acetamide moiety. Reaction conditions often involve the use of strong acids or bases and high temperatures to drive the cyclization and functionalization processes.

Industrial Production Methods

While specific industrial methods for this compound may vary, standard large-scale organic synthesis techniques would be employed. This could include optimizing the yield and purity through careful control of reaction parameters, such as temperature, solvent choice, and reaction time. Industrial reactors and continuous flow systems may be utilized to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at its functional groups, particularly the acetamide and benzofuran moieties.

  • Reduction: : Reduction reactions could modify the oxo group or other reducible functionalities within the molecule.

  • Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation: : Introduction of additional oxygen-containing functional groups such as hydroxyl or carboxyl groups.

  • Reduction: : Conversion of oxo groups to hydroxyl groups.

  • Substitution: : Replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide have been explored in various studies, indicating its potential in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by promoting apoptosis and targeting specific cellular pathways involved in cancer progression.
  • Anticonvulsant Properties : Research indicates that derivatives of this compound may exhibit anticonvulsant activity, providing a basis for developing new antiepileptic drugs. The structural modifications can significantly influence their efficacy against seizures .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several key steps that require specific reaction conditions to optimize yield and purity. Key reactions include:

  • Amidation Reactions : These reactions are crucial for modifying the compound's structure to enhance biological activity or create derivatives with improved properties.
  • Cyclization Reactions : These reactions can lead to the formation of new heterocyclic structures that may exhibit distinct biological activities.

Case Studies and Research Findings

A variety of studies have documented the applications of this compound:

Study Focus Findings
Antitumor ActivityDemonstrated ability to inhibit cell proliferation in cancer cell lines through apoptosis induction.
Anticonvulsant ActivityShowed protective effects in animal models against seizures, indicating potential as an antiepileptic agent .
Anti-inflammatory PropertiesExhibited significant reduction in inflammatory markers in preclinical models.

Mechanism of Action

The precise mechanism of action depends on the specific application but generally involves the compound interacting with molecular targets such as enzymes or receptors. In biological systems, it may inhibit or activate certain pathways, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Differences
N-(3,4-dichlorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide 3,4-dichlorophenyl C18H12Cl2N2O3 375.21 Enhanced metabolic stability and receptor binding affinity due to electron-withdrawing Cl groups .
2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 4-(trifluoromethoxy)phenyl C19H12F3N3O4 403.317 Trifluoromethoxy group increases polarity compared to trifluoromethyl, potentially altering pharmacokinetics .
N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide 3-nitrophenyl C18H12N4O5 364.317 Nitro group introduces strong electron-withdrawing effects, possibly enhancing reactivity or binding to nitroreductase enzymes .

Implications :

  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (target compound) offers greater lipophilicity, improving blood-brain barrier penetration, while trifluoromethoxy () may reduce off-target interactions due to increased polarity .
  • Halogenated vs. Nitro Groups : Dichlorophenyl () improves metabolic stability, whereas the nitro group () may confer prodrug activation mechanisms .

Core Structure Variations

Compound Name Core Structure Key Features Biological Activity
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine Sulfur atom in thiophene enhances π-stacking; butyl group increases lipophilicity Anticancer activity via kinase inhibition .
N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidine Ethyl and methyl groups improve solubility; thiophene core alters electronic properties Antimicrobial and anti-inflammatory applications .

Implications :

  • Benzofuro vs. Thieno Cores: Benzofuran (target compound) has higher aromaticity and oxygen-mediated hydrogen bonding, whereas thiophene () offers sulfur-driven hydrophobic interactions .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Impact on Properties
2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Sulfanyl linkage C23H23N3O4S Sulfur atom increases potential for disulfide bond formation; ethoxypropyl enhances solubility .
2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one Butylamino group C20H18FN3O2 Alkyl chain improves membrane permeability; fluorine enhances bioavailability .

Implications :

  • Sulfanyl vs. Acetamide Linkages : Sulfanyl groups () may facilitate redox interactions, while acetamide (target compound) offers hydrogen-bonding capacity .

Biological Activity

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically those containing both pyrimidine and benzofuran moieties. Its unique structural features may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N2O2C_{18}H_{15}F_3N_2O_2, and it features a benzofuro[3,2-d]pyrimidine core with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is critical for its potential therapeutic applications .

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes and receptors. Research indicates that compounds within this class can exhibit inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases .

Inhibitory Effects

Recent studies have evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives of benzofuro[3,2-d]pyrimidines demonstrated moderate activity against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM) . This suggests that the compound may possess similar inhibitory properties, making it a candidate for further investigation in neurodegenerative diseases.

Biological Activity Assessment

The biological activities of this compound can be summarized as follows:

Activity Target IC50 Value
Cholinesterase InhibitionAChE19.2 μM
Cholinesterase InhibitionBChE13.2 μM
Antioxidant PotentialVarious Radical ScavengingModerate Activity

Case Studies and Research Findings

  • Antimicrobial Activity : Various derivatives of benzofuro[3,2-d]pyrimidines have been synthesized and screened for their antibacterial and antifungal properties. These studies indicate that modifications in structure significantly influence biological activity, suggesting a structure–activity relationship that warrants further investigation .
  • Anticonvulsant Properties : Related compounds have shown promise in anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy management . The unique combination of structural features in these compounds may enhance their efficacy against seizures.
  • Computational Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased binding affinity to target enzymes .

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